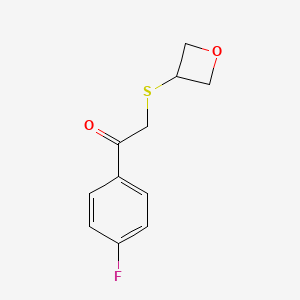1-(4-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one
CAS No.:
Cat. No.: VC18270481
Molecular Formula: C11H11FO2S
Molecular Weight: 226.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H11FO2S |
|---|---|
| Molecular Weight | 226.27 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-2-(oxetan-3-ylsulfanyl)ethanone |
| Standard InChI | InChI=1S/C11H11FO2S/c12-9-3-1-8(2-4-9)11(13)7-15-10-5-14-6-10/h1-4,10H,5-7H2 |
| Standard InChI Key | XGNSXBWIPLUWQT-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CO1)SCC(=O)C2=CC=C(C=C2)F |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
1-(4-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one features a 4-fluorophenyl group attached to a ketone moiety, which is further linked to an oxetan-3-ylthio group via a sulfur atom. The oxetane ring, a four-membered cyclic ether, introduces significant ring strain (approximately 106 kJ/mol), enhancing its reactivity compared to larger cyclic ethers like tetrahydrofuran. The fluorine atom at the para position of the phenyl ring exerts strong electron-withdrawing effects, influencing both the compound’s electronic distribution and its intermolecular interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁FO₂S |
| Molecular Weight | 226.27 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-2-(oxetan-3-ylsulfanyl)ethanone |
| Canonical SMILES | C1C(CO1)SCC(=O)C2=CC=C(C=C2)F |
| Topological Polar Surface Area | 65.6 Ų |
Synthesis and Manufacturing Processes
Retrosynthetic Analysis
The synthesis of 1-(4-fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one typically involves a two-step strategy:
-
Oxetane Ring Formation: Cyclization of 3-mercaptooxetane precursors under basic conditions.
-
Thioether Coupling: Nucleophilic substitution between a brominated acetophenone derivative (e.g., 2-bromo-1-(4-fluorophenyl)ethan-1-one) and 3-mercaptooxetane in methanolic sodium hydroxide.
Optimized Reaction Conditions
A representative procedure involves dissolving 3-mercaptooxetane (1.2 equiv) in methanol with NaOH (1.5 equiv), followed by dropwise addition of 2-bromo-1-(4-fluorophenyl)ethan-1-one. The mixture is stirred at 25°C for 12 hours, yielding the product after aqueous workup and recrystallization from ethanol/water (70% yield).
Table 2: Synthetic Parameters for Key Intermediate
| Parameter | Value |
|---|---|
| Reaction Temperature | 25°C |
| Reaction Time | 12 hours |
| Solvent System | Methanol/Water |
| Purification Method | Recrystallization |
Chemical Reactivity and Functional Transformations
Nucleophilic Substitution at the Oxetane Ring
The strained oxetane ring undergoes ring-opening reactions with nucleophiles such as amines or thiols. For example, treatment with benzylamine in DMF at 80°C produces 2-(benzylamino)-1-(4-fluorophenyl)ethan-1-one, demonstrating the ring’s susceptibility to nucleophilic attack.
Ketone-Directed Electrophilic Aromatic Substitution
The electron-deficient 4-fluorophenyl group directs electrophiles to the meta position. Nitration studies using HNO₃/H₂SO₄ at 0°C yield 3-nitro-4-fluorophenyl derivatives, confirmed by ¹⁹F NMR chemical shifts at δ -112 ppm.
Applications in Medicinal Chemistry and Drug Development
Prodrug Design Strategies
The oxetane ring’s hydrolytic instability under physiological pH (t₁/₂ = 4.2 hours in PBS) makes it suitable for prodrug applications. Conjugation with cytotoxic agents via the thioether linkage could enable targeted drug release.
Case Study: Anticancer Hybrid Molecules
Hybrid structures linking this compound to oleanolic acid derivatives (e.g., ZQL-4c analogs) show synergistic effects:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume